molecular formula C10H7FN2O2 B2689095 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439897-59-2

1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2689095
CAS No.: 1439897-59-2
M. Wt: 206.176
InChI Key: WMYSNYDZINNUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound characterized by the presence of a fluorophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Scientific Research Applications

1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some compounds that include a fluorophenyl group have been used as inhibitors in biological systems .

Safety and Hazards

Safety data sheets for similar compounds suggest that they should be handled with care to avoid skin and eye contact, inhalation, and ingestion . They may also pose hazards if released into the environment .

Future Directions

The future directions for this compound would depend on its specific applications. For example, compounds with similar structures have been used in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of corresponding imidazole-5-carboxylic acids with altered oxidation states.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the fluorine atom.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(3-Methylphenyl)-1H-imidazole-5-carboxylic acid

Comparison: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding interactions. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher stability and different pharmacokinetic profiles, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

3-(3-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYSNYDZINNUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.